

Troubleshooting common defects in PVDC film casting

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PVDC Film Casting Technical Support Center

Welcome to the technical support center for PVDC (Polyvinylidene Chloride) film casting. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common defects encountered during experimental film casting processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter.

Gels and Unmelts

Q: My PVDC film has small, hard specks or soft, gel-like inclusions. What are they and how can I prevent them?

A: These defects are typically referred to as "gels" or "unmelts." They can be caused by several factors related to thermal degradation or incomplete melting of the polymer.

Common Causes and Troubleshooting Steps:

- **Polymer Degradation:** PVDC is a heat-sensitive polymer that can degrade if exposed to excessive temperatures or long residence times in the extruder.^[1] This degradation process,

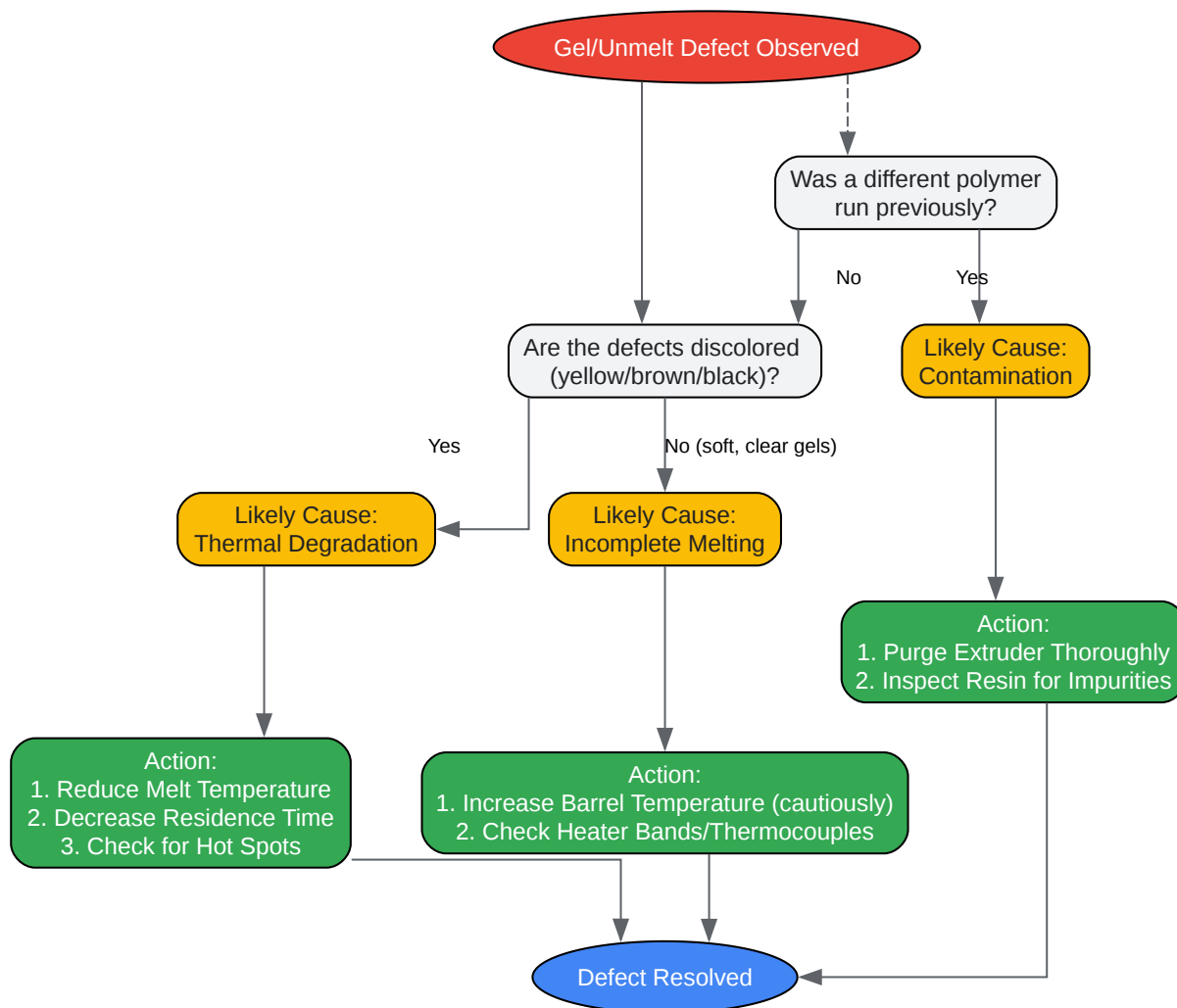
known as dehydrochlorination, can lead to the formation of cross-linked polymer chains that appear as hard, often discolored (yellow to black) specks.^[2]

- Solution: Reduce the melt temperature profile of the extruder. PVDC generally requires careful temperature control. Avoid excessive residence time by minimizing machine shutdowns with polymer in the barrel.
- Poor Melting: Incomplete melting of the polymer resin can result in soft, unhomogenized particles in the final film.
 - Solution: Gradually increase the extruder barrel temperatures to ensure complete melting without causing degradation. Verify that all heating zones are functioning correctly and thermocouples are accurately calibrated.
- Contamination: Foreign particles or contamination from previously used polymers in the extruder can also appear as specks in the film.
 - Solution: Thoroughly purge the extruder with a suitable compound before introducing the PVDC resin. Ensure that the raw PVDC pellets are free from contamination.

Quantitative Processing Guidelines for Gels/Unmelts

Parameter	Typical Range	Indication of Problem	Corrective Action
Melt Temperature	150 - 175°C	> 180°C	Lower temperature settings on the extruder barrel and die.
Screw Speed	50 - 100 RPM	Too high or too low	Optimize for a balance between output and shear heating.
Residence Time	< 5 minutes	> 10 minutes	Minimize downtime; purge if necessary.

Logical Troubleshooting Workflow for Gels and Unmelts



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Caption: Troubleshooting logic for gels and unmelts in PVDC film.

Die Lines

Q: My film has continuous, straight lines in the machine direction. What causes these and how can I eliminate them?

A: These are known as "die lines" and are typically caused by issues at the extrusion die exit.

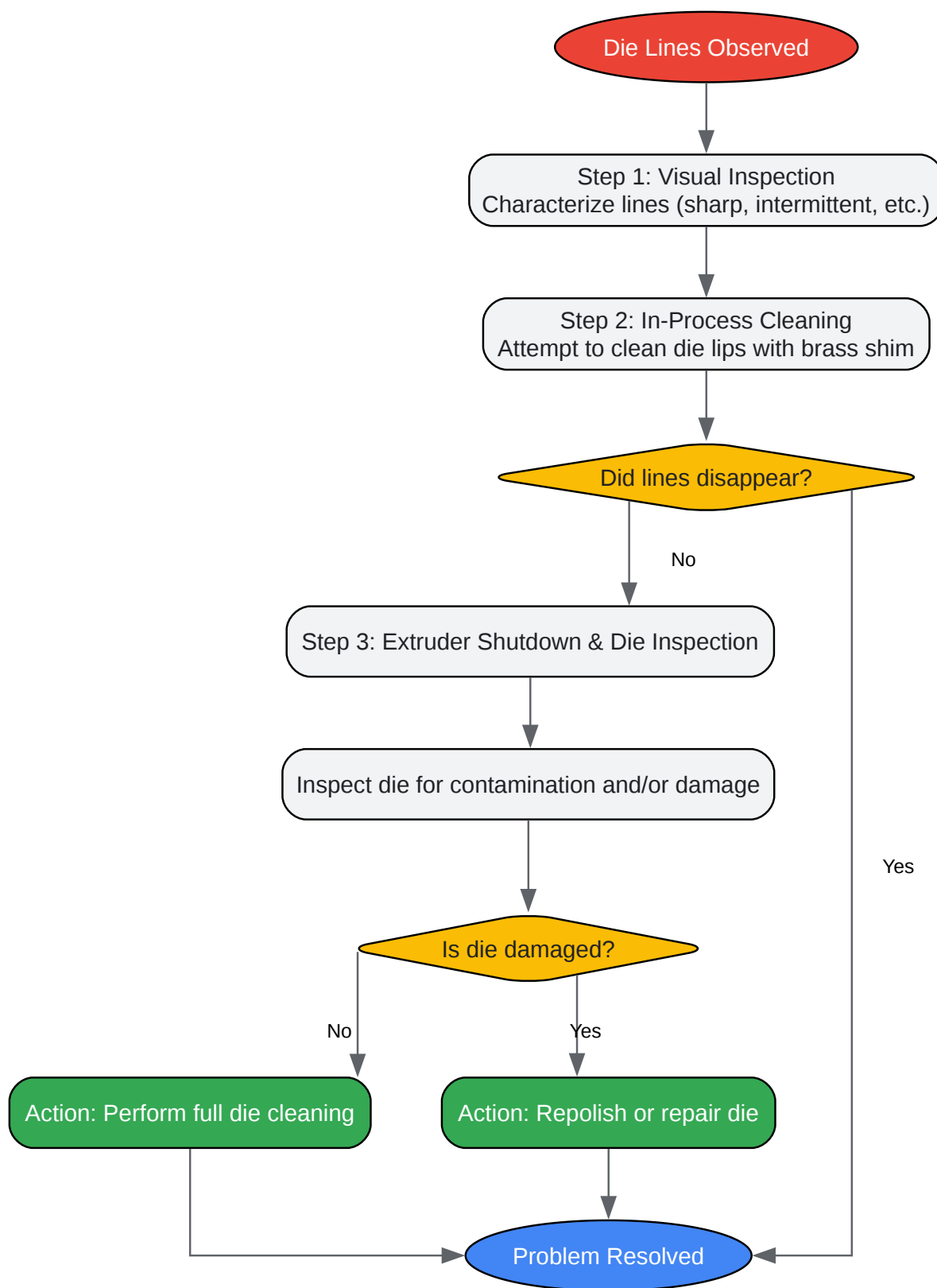
Common Causes and Troubleshooting Steps:

- **Contamination/Build-up at the Die Lips:** Degraded polymer or other contaminants can adhere to the die surfaces, disrupting the smooth flow of the molten polymer.
 - **Solution:** Clean the die lips. This can sometimes be done carefully with a brass shim while the extruder is running. For more persistent issues, a full die cleaning is necessary.
- **Damaged Die Surfaces:** Scratches or nicks on the die lips or internal flow surfaces can create flow disruptions that translate into lines on the film.
 - **Solution:** Inspect the die for any mechanical damage. If damage is found, the die may need to be professionally repolished.

Die Condition and Corresponding Film Defect

Die Condition	Resulting Film Defect	Troubleshooting Action
Dirty Die Lips	Localized, intermittent lines	Clean die lips with a brass shim.
Dirty Die Manifold	Persistent, multiple lines	Perform a full "split and clean" of the die.
Scratched/Damaged Die	Sharp, continuous lines	Inspect and repolish die surfaces.

Experimental Workflow for Die Line Analysis



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Caption: Workflow for diagnosing and resolving die lines.

Film Thickness Variation

Q: The thickness of my PVDC film is not uniform across its width or along its length. How can I improve gauge control?

A: Film thickness variation can occur in both the machine direction (MD) and the transverse direction (TD). The causes are often related to mechanical and process stability.

Common Causes and Troubleshooting Steps:

- Inconsistent Extruder Output (MD Variation): Fluctuations in the extruder's screw speed or melt pressure can lead to variations in the film's thickness along its length.
 - Solution: Ensure the extruder drive is stable and providing consistent screw rotation. Monitor melt pressure for any fluctuations.
- Non-uniform Die Gap (TD Variation): An uneven gap across the width of the die will result in a film that is thicker on one side than the other.
 - Solution: Adjust the die bolts to ensure a uniform gap. This often requires careful, iterative adjustments.
- Improper Chill Roll Conditions (MD and TD Variation): The temperature and speed of the chill roll are critical for uniform cooling and film formation.
 - Solution: Ensure the chill roll surface temperature is uniform and the speed is precisely controlled. The alignment of the chill roll with the die is also crucial for even film tension.[\[3\]](#)

Process Parameters Affecting Thickness Uniformity

Parameter	Type of Variation	Typical Problem	Corrective Action
Screw Speed Fluctuation	Machine Direction	Inconsistent melt flow	Check motor and drive control for stability.
Die Gap Uniformity	Transverse Direction	Uneven flow from die	Adjust die bolts for a uniform opening.
Chill Roll Temperature	MD and TD	Non-uniform cooling	Ensure uniform chill roll surface temperature.[3]
Chill Roll Speed	Machine Direction	Inconsistent take-off speed	Verify precise speed control of the chill roll.

Poor Adhesion/Wettability

Q: I am having trouble getting coatings or other films to adhere to my PVDC film. What can I do to improve adhesion?

A: Poor adhesion is often related to the low surface energy of the PVDC film. Surface treatments can modify the film's surface to make it more receptive to bonding.

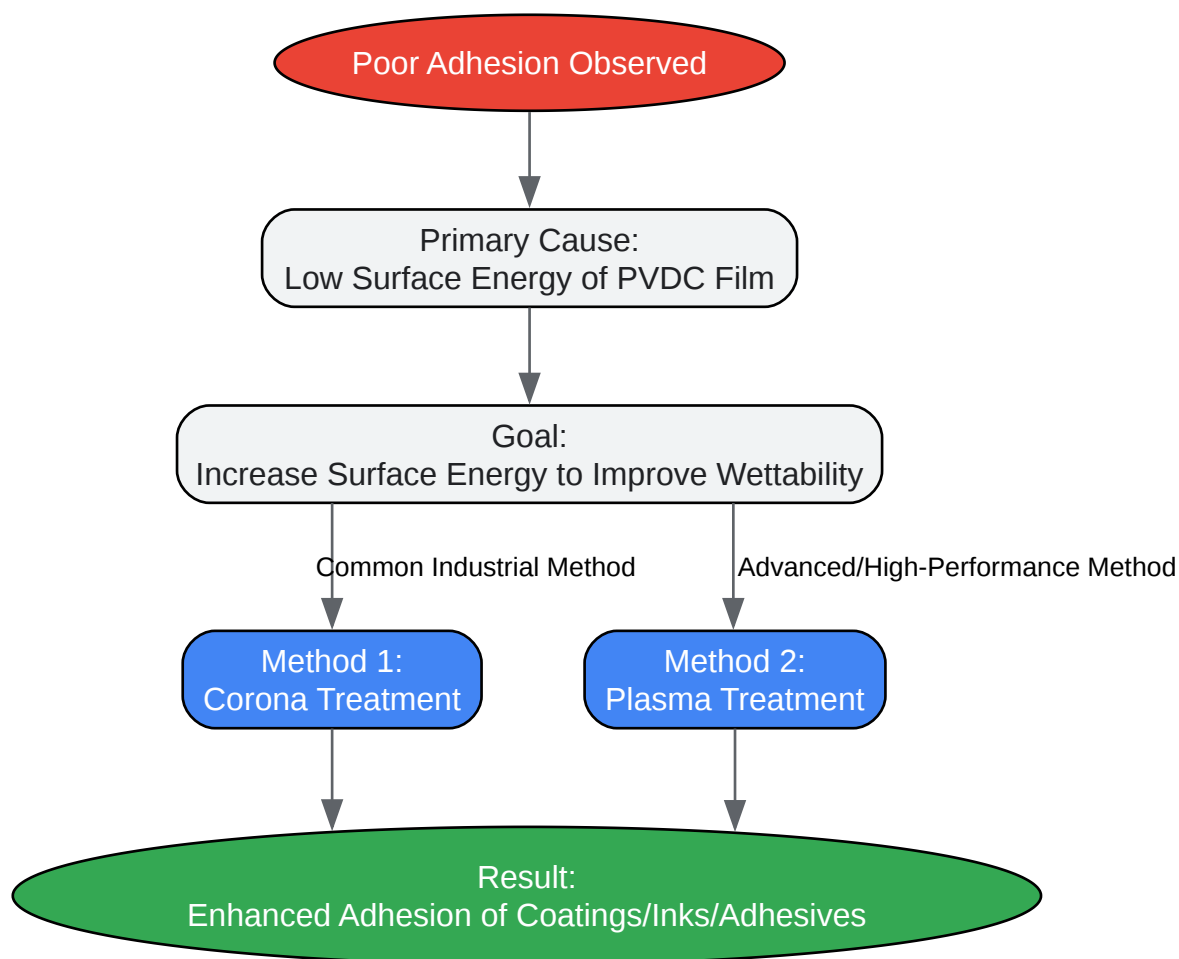
Common Causes and Troubleshooting Steps:

- **Low Surface Energy:** As-cast PVDC film has a relatively non-polar surface, which can lead to poor wetting and adhesion of inks, coatings, and adhesives.
 - **Solution:** Employ a surface treatment method such as corona or plasma treatment. These processes introduce polar functional groups on the film surface, increasing its surface energy.
- **Surface Contamination:** Any contaminants on the film surface, such as dust or lubricants, can interfere with adhesion.
 - **Solution:** Ensure the film is clean before any subsequent coating or lamination processes.

Surface Treatment and Expected Surface Energy

Treatment	Principle	Expected Surface Energy
None	As-cast polymer surface	Low (< 40 mN/m)
Corona Treatment	High-voltage discharge oxidizes the surface	Moderate to High (44-56 mN/m)
Plasma Treatment	Ionized gas modifies the surface chemistry	High (> 56 mN/m)

Logical Relationship for Improving Adhesion



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Caption: Methods to improve the adhesion properties of PVDC films.

Experimental Protocols

Protocol 1: FTIR Analysis of Gel Defects

This protocol outlines the steps for identifying the chemical nature of gel defects in PVDC films using Fourier Transform Infrared (FTIR) spectroscopy, often with an Attenuated Total Reflectance (ATR) accessory.

Objective: To determine if a gel defect is composed of degraded PVDC, an unmelted polymer, or a contaminant.

Apparatus:

- FTIR Spectrometer with an ATR accessory
- Microscope
- Fine-tipped tweezers
- Scalpel or razor blade
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Sample Isolation:
 - Using a microscope, locate a representative gel defect on the PVDC film.
 - Carefully excise the defect from the film using a scalpel and tweezers. Isolate a piece of "good" film from the same sample to use as a reference.
- ATR Crystal Cleaning:
 - Clean the ATR crystal surface thoroughly with isopropanol and a soft, lint-free wipe.
 - Collect a background spectrum of the clean, empty ATR crystal.
- Reference Spectrum Acquisition:

- Place the piece of "good" film onto the ATR crystal.
- Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the film and the crystal.[\[4\]](#)
- Collect the FTIR spectrum of the good film. This will serve as your reference.
- Gel Spectrum Acquisition:
 - Remove the good film and place the isolated gel defect onto the center of the ATR crystal.
 - Apply pressure as before, ensuring the defect itself is in firm contact with the crystal.
 - Collect the FTIR spectrum of the gel.[\[4\]](#)
- Data Analysis:
 - Compare the spectrum of the gel to the spectrum of the good film.
 - Signs of Degradation: Look for the appearance of new peaks in the $1600\text{--}1750\text{ cm}^{-1}$ region, which can indicate the formation of carbonyl (C=O) and conjugated double bonds (C=C) characteristic of PVDC thermal degradation.
 - Contaminant Identification: If the gel's spectrum is significantly different from the reference PVDC spectrum, compare it to a spectral library to identify potential contaminants (e.g., another polymer like polypropylene or polyethylene).
 - Unmelt: If the spectrum is very similar to the reference but may show differences in peak ratios related to crystallinity, it could be an unmelted particle.

Protocol 2: Gel Permeation Chromatography (GPC) Analysis of Degraded PVDC

This protocol is for determining the molecular weight distribution of a PVDC film sample to assess the extent of polymer degradation.

Objective: To measure changes in the molecular weight of PVDC, which can indicate chain scission (degradation) or cross-linking.

Apparatus:

- GPC system with a refractive index (RI) detector
- GPC columns suitable for polar polymers
- Solvent filtration apparatus
- Vials and syringes

Materials:

- PVDC film sample (both "good" and potentially degraded material)
- GPC-grade Tetrahydrofuran (THF) (or other suitable solvent for PVDC)
- Polystyrene standards for calibration

Procedure:

- Calibration:
 - Prepare a series of polystyrene standards of known molecular weights in THF.
 - Run the standards through the GPC system to create a calibration curve that correlates elution time with molecular weight.[\[5\]](#)
- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the PVDC film sample and dissolve it in 10 mL of THF.[\[6\]](#) This may require gentle heating and agitation.
 - Filter the dissolved sample through a 0.45 μm syringe filter to remove any particulates.[\[7\]](#)
- GPC Analysis:
 - Inject the filtered sample solution into the GPC system.

- The mobile phase (THF) will carry the sample through the columns. Larger molecules will elute first, followed by smaller molecules.[8]
- The RI detector will measure the concentration of the polymer as it elutes.
- Data Analysis:
 - The GPC software will use the calibration curve to convert the elution time data into a molecular weight distribution for the PVDC sample.
 - Determine the number-average molecular weight (M_n) and weight-average molecular weight (M_w).
 - A significant decrease in M_n and M_w compared to the virgin resin suggests chain scission due to degradation. An increase in M_w could indicate cross-linking.

Protocol 3: Surface Energy Measurement via Contact Angle

This protocol describes how to estimate the surface energy of a PVDC film, which is a key indicator of its wettability and adhesion potential.

Objective: To quantify the surface energy of the PVDC film before and after surface treatment.

Apparatus:

- Contact angle goniometer with a high-resolution camera and software
- Syringe for dispensing precise liquid droplets
- Flat, clean sample stage

Materials:

- PVDC film sample
- At least two test liquids with known surface tension components (e.g., deionized water and diiodomethane).

Procedure:

- Sample Preparation:
 - Cut a flat piece of the PVDC film and mount it on a clean glass slide to ensure it is perfectly flat.[\[9\]](#)
 - Place the mounted sample on the goniometer stage.
- Contact Angle Measurement:
 - Fill the syringe with the first test liquid (e.g., deionized water).
 - Carefully dispense a small droplet (typically 2-5 μL) onto the surface of the PVDC film.[\[10\]](#)
 - Allow the droplet to equilibrate for a few seconds.
 - Use the goniometer software to capture an image of the droplet and measure the contact angle at the liquid-solid interface.[\[11\]](#)
 - Repeat the measurement at several different locations on the film to get an average value.
 - Thoroughly clean the surface and repeat the process with the second test liquid (e.g., diiodomethane).
- Surface Energy Calculation:
 - The software will use the measured contact angles of the different liquids and their known surface tension properties to calculate the total surface energy of the PVDC film, as well as its polar and dispersive components.
 - A higher total surface energy, particularly a higher polar component, indicates better wettability and a higher potential for good adhesion.

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